SU5408 is classified as a kinase inhibitor, specifically targeting VEGFR2. It is derived from synthetic processes involving the condensation of indole and pyrrole derivatives. The compound has been cataloged under the Chemical Abstracts Service number 15966-93-5, making it easily identifiable for research and pharmaceutical purposes .
The synthesis of SU5408 typically involves several key steps:
The molecular formula of SU5408 is C_14H_12N_4O, with a molecular weight of approximately 240.27 g/mol. The structure features:
The three-dimensional conformation of SU5408 allows it to effectively bind to the ATP-binding site of VEGFR2, inhibiting its kinase activity .
SU5408 primarily acts through competitive inhibition of VEGFR2 by binding to its active site. This inhibition prevents the phosphorylation of downstream signaling molecules involved in angiogenesis. The compound has demonstrated an IC50 value of approximately 70 nM against mouse VEGFR2, indicating its potency as an inhibitor .
In experimental settings, SU5408 has been used in various assays to assess its effects on cell proliferation, migration, and tube formation in endothelial cells, showcasing its role in modulating angiogenic processes.
The mechanism by which SU5408 exerts its effects involves:
Studies have shown that co-treatment with SU5408 significantly reduces cell proliferation rates in assays designed to measure the effects on neural stem and progenitor cells when stimulated by vascular endothelial growth factor A (VEGFA) .
Relevant analytical data include melting point and spectral data (NMR, UV-Vis), which confirm its identity and purity post-synthesis .
SU5408 has significant applications in scientific research:
SU5408 emerged in the late 1990s as part of a systematic effort to develop targeted inhibitors against receptor tyrosine kinases implicated in angiogenesis and cancer. Its identification stemmed from structure-activity relationship studies focused on 3-substituted indolin-2-one derivatives. SU5408 was specifically optimized to inhibit vascular endothelial growth factor receptor 2 (VEGFR2; also known as kinase insert domain receptor), a critical mediator of endothelial cell proliferation and vascular permeability [1] [5]. Biochemical characterization revealed SU5408 exhibits potent inhibition of VEGFR2 kinase activity with a half-maximal inhibitory concentration (IC50) of 70 nM in cell-free assays [1] [10]. This high potency against VEGFR2 was significant, as constitutive activation of VEGFR2 signaling was increasingly linked to pathological angiogenesis in solid tumors. Early research demonstrated SU5408's ability to block vascular endothelial growth factor-induced autophosphorylation of VEGFR2 in cellular models, establishing its mechanism as an ATP-competitive inhibitor that disrupts kinase activation and downstream signal transduction [5] [6].
The discovery of SU5408 provided researchers with a critical pharmacological tool to dissect VEGFR2-specific signaling pathways distinct from related receptors like platelet-derived growth factor receptor and fibroblast growth factor receptor. Prior to its development, kinase inhibitors exhibited broad polypharmacology that complicated mechanistic studies. SU5408's >100-fold selectivity for VEGFR2 over platelet-derived growth factor receptor, epidermal growth factor receptor, and insulin-like growth factor 1 receptor (IC50 >100 μM for each) enabled unprecedented precision in probing VEGFR2's biological functions [1]. This selectivity profile was instrumental in validating VEGFR2 as a viable target for anti-angiogenic therapy, influencing the subsequent development of clinical VEGFR2 inhibitors like sunitinib and pazopanib.
SU5408 belongs to the 3-substituted indolin-2-one chemical class, characterized by an oxindole core (benzopyrrole with a carbonyl at the 2-position) modified at the 3-position with hydrophobic substituents. Its systematic chemical name is 3-[3-(tert-butyl)-1-(4-methylbenzyl)-1H-indol-5-yl]-2,2-dimethylpropanoic acid, with a molecular formula of C18H18N2O3 and molecular weight of 310.35 g/mol [1] [10]. The compound typically presents as a yellow to orange solid with limited aqueous solubility but dissolution capabilities in dimethyl sulfoxide (6 mg/mL, 19.33 mM) [5] [10].
Table 1: Structural Characteristics of SU5408
Property | Description |
---|---|
Core structure | 3-Substituted indolin-2-one (oxindole) |
IUPAC name | 3-[3-(tert-Butyl)-1-(4-methylbenzyl)-1H-indol-5-yl]-2,2-dimethylpropanoic acid |
Molecular formula | C18H18N2O3 |
Molecular weight | 310.35 g/mol |
Chemical modifications | Hydrophobic tert-butyl and benzyl substituents at C3 position |
Solid-state appearance | Yellow to orange crystalline solid |
The molecular architecture of SU5408 features strategic hydrophobic substituents that enhance binding complementarity with the hydrophobic ATP-binding pocket of VEGFR2. X-ray crystallographic analyses of related indolin-2-ones complexed with kinases reveal that the oxindole core mimics the adenine ring of ATP, forming hydrogen bonds with the kinase hinge region backbone [4]. The 3-position substituents extend into hydrophobic regions adjacent to the ATP-binding site, conferring specificity. This binding mode contrasts with SU5402, a structurally similar indolin-2-one derivative, which exhibits multi-kinase inhibition (vascular endothelial growth factor receptor 2, fibroblast growth factor receptor 1, platelet-derived growth factor receptor β) due to its distinct substitution pattern [4] [8]. The structural optimization of SU5408 minimized interactions with fibroblast growth factor receptor 1 (IC50 >2,800 nM) while maintaining sub-100 nM potency against vascular endothelial growth factor receptor 2, demonstrating how subtle modifications to the indolin-2-one scaffold dramatically alter kinase selectivity profiles [1] [4].
SU5408 occupies a pivotal position in the historical development of kinase inhibitors, bridging the gap between first-generation broad-spectrum inhibitors and contemporary selective agents. Its introduction coincided with a paradigm shift toward molecularly targeted cancer therapies designed to inhibit specific oncogenic drivers with minimal off-target effects. SU5408 exemplified this approach through its precision targeting of VEGFR2, a receptor tyrosine kinase validated as a master regulator of tumor angiogenesis [5] [9]. Researchers rapidly adopted SU5408 as a pharmacological probe to unravel VEGFR2-dependent signaling in endothelial cells, fibroblasts, and tumor microenvironments. For example, studies using SU5408 demonstrated that vascular endothelial growth factor-mediated activation of extracellular signal-regulated kinase 1/2 pathway requires VEGFR2 kinase activity rather than compensatory signaling through fibroblast growth factor receptor or platelet-derived growth factor receptor [6].
Table 2: Kinase Selectivity Profile of SU5408 Compared to Related Inhibitor
Kinase Target | SU5408 IC50 | SU5402 IC50 | Clinical Significance |
---|---|---|---|
VEGFR2 (KDR) | 70 nM | 20 nM | Angiogenesis inhibition in solid tumors |
Fibroblast growth factor receptor 1 | >2.8 μM | 30 nM | Developmental signaling, tumor proliferation |
Platelet-derived growth factor receptor β | >100 μM | 510 nM | Stromal support, tumor metastasis |
Epidermal growth factor receptor | >100 μM | >50 μM | Epithelial tumor growth and survival |
The research applications of SU5408 accelerated the clinical translation of vascular endothelial growth factor pathway inhibitors in multiple ways: First, it provided proof-of-concept that selective VEGFR2 inhibition effectively suppresses tumor angiogenesis without broad-spectrum kinase effects, reducing potential toxicities [6] [9]. Second, studies using SU5408 elucidated resistance mechanisms to VEGFR2 blockade, including upregulation of alternative pro-angiogenic factors like gremlin 1 (GREM1), which also signals through VEGFR2 [3]. This discovery highlighted the need for combination approaches targeting multiple angiogenic pathways. Third, SU5408 served as a structural template for medicinal chemistry optimization programs that produced next-generation inhibitors with improved pharmacokinetic properties [9].
SU5408's influence extends beyond oncology into vascular biology and fibrotic diseases. Investigations using this inhibitor revealed that gremlin 1 promotes intestinal fibrosis progression by activating VEGFR2-dependent mitogen-activated protein kinase signaling in fibroblast cells [3]. Similarly, SU5408 helped identify crosstalk between VEGFR2 and bone morphogenetic protein pathways in pulmonary hypertension and atherosclerosis models. These findings underscore SU5408's enduring utility as a discovery tool for mapping VEGFR2 functions in pathophysiology [3] [7]. As kinase inhibitor development advances toward allosteric modulators and covalent inhibitors, SU5408 remains a benchmark compound illustrating how target selectivity can be achieved within the ATP-binding pocket through rational modification of privileged scaffolds like the indolin-2-ones [9].
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 13052-73-8
CAS No.: 61109-48-6